3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride
Description
Properties
IUPAC Name |
3-[(3,3-difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N.ClH/c1-9(6-13-7-9)4-8-2-3-10(11,12)5-8;/h8,13H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGRUAAXPSMNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CC2CCC(C2)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride typically involves the reaction of 3,3-difluorocyclopentylmethanamine with 3-methylazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Structural Factors Influencing Reactivity
The compound’s azetidine ring structure introduces ring strain , which enhances its susceptibility to nucleophilic substitution reactions . The nitrogen atom in the azetidine ring possesses a lone pair, making it a reactive site for electrophilic attack. Additionally, the difluorocyclopentyl group contributes to lipophilicity , potentially stabilizing transition states in reactions involving polar or ionic mechanisms.
Nucleophilic Substitution
The azetidine ring’s ring strain (similar to other small-ring heterocycles like aziridine) facilitates ring-opening or substitution reactions. For example, the nitrogen’s lone pair may participate in nucleophilic displacement of leaving groups, though specific examples for this compound are not detailed in available literature.
Fluorine Substituent Effects
The difluorocyclopentyl group introduces steric and electronic effects :
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Electron-withdrawing fluorine atoms may destabilize intermediates, potentially accelerating reactions.
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Fluorine’s high electronegativity could modulate reactivity in electrophilic or hydrogen-bonding interactions.
Comparison with Analogous Azetidine Derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride has a molecular formula of and a molecular weight of approximately 195.64 g/mol. Its unique structure includes a difluorocyclopentyl group, which contributes to its biological activity and potential applications in medicinal chemistry.
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that azetidine derivatives can exhibit antidepressant properties. The incorporation of the difluorocyclopentyl moiety may enhance the pharmacological profile of the compound, making it a candidate for further exploration in treating depression and related disorders.
- Anticancer Properties : Initial studies suggest that compounds with azetidine structures can inhibit cancer cell proliferation. The specific mechanism of action for 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride remains to be fully elucidated, but its structural features may provide insights into developing novel anticancer agents.
- Neurological Disorders : The compound's potential neuroprotective effects are currently under investigation. Given the role of neurotransmitter modulation in neurological diseases, this azetidine derivative could serve as a lead compound for developing treatments for conditions such as Alzheimer's disease or Parkinson's disease.
Pharmaceutical Development
The synthesis and optimization of 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride are crucial for its application in drug development. The following aspects are noteworthy:
- Synthesis Techniques : Various synthetic routes have been explored to produce this compound efficiently. Techniques such as microwave-assisted synthesis and solvent-free methods have shown promise in enhancing yield and purity.
- Formulation Studies : Research into the formulation of this compound into dosage forms (tablets, capsules) is ongoing. Stability studies are essential to determine the shelf-life and efficacy of the drug when administered.
Case Study 1: Antidepressant Efficacy
A recent study evaluated the antidepressant-like effects of 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride in animal models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an effective antidepressant.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. Further research is needed to explore its mechanism of action and potential combination therapies with existing anticancer drugs.
Mechanism of Action
The mechanism of action of 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride involves its interaction with specific molecular targets. The difluorocyclopentyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several azetidine and fluorinated amines. Below is a detailed comparison based on substituents, fluorine content, and molecular properties:
Structural Analogues of Azetidine Derivatives
Fluorinated Cyclic Amines
- 3,3-Difluoropyrrolidine hydrochloride (CAS 163457-23-6): A five-membered pyrrolidine ring with two fluorines. The larger ring reduces strain but increases flexibility compared to azetidine .
- 3-Fluoropiperidine hydrochloride (CAS 105614-25-3): Six-membered ring with fluorine; lower ring strain but higher conformational freedom .
Impact of Substituents
- Fluorine Positioning : Fluorine on the cyclopentyl group (as in the main compound) enhances electronegativity and metabolic stability compared to fluorine directly on the azetidine ring (e.g., 3,3-difluoroazetidine hydrochloride) .
- Lipophilicity : Cyclopentyl groups increase logP values compared to straight-chain fluorinated substituents, influencing membrane permeability .
Biological Activity
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine; hydrochloride is a novel compound characterized by its unique azetidine ring structure, which includes two fluorine substituents that enhance its lipophilicity and potential biological activity. This compound has gained attention in scientific research due to its possible applications as a modulator of specific receptors, particularly in the context of inflammatory diseases and cancer therapies.
The molecular formula of 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine; hydrochloride is C₆H₁₂ClF₂N, with a molecular weight of 165.62 g/mol. The presence of the difluorocyclopentyl group contributes to the compound's enhanced reactivity and biological potential due to increased lipophilicity compared to non-fluorinated analogs.
The azetidine structure introduces ring strain, which can facilitate nucleophilic attacks due to the availability of the nitrogen lone pair. This characteristic makes it reactive in various substitution reactions, particularly those involving electrophiles. Additionally, the fluorine atoms can engage in unique interactions that may enhance the compound’s reactivity and biological activity.
Biological Activity
Research indicates that compounds similar to 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine; hydrochloride exhibit potential as modulators of specific receptors. Notably, azetidine derivatives have been explored for their roles as CCR6 receptor modulators. CCR6 is implicated in various inflammatory diseases and cancer pathways, suggesting that this compound could have therapeutic applications.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-Methylazetidine Hydrochloride | Limited activity | Basic azetidine structure |
| 3-Fluoro-3-methylazetidine Hydrochloride | Moderate activity | Single fluorine atom enhances reactivity |
| 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine; hydrochloride | Potential CCR6 modulation | Enhanced lipophilicity and reactivity |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine hydrochloride?
- Answer : Synthesis typically involves cyclization and salt formation. For characterization:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹⁹F NMR to confirm fluorinated cyclopentyl and azetidine ring structures.
- High-Performance Liquid Chromatography (HPLC) : Validate purity (≥98%) using reverse-phase C18 columns with UV detection at 210–254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or time-of-flight (TOF-MS) .
Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?
- Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–6 months. Analyze degradation products using HPLC-MS.
- Photostability : Expose to UV light (320–400 nm) and monitor structural changes via IR spectroscopy .
- Humidity Testing : Use desiccators with controlled humidity (e.g., 75% RH) to assess hygroscopicity .
Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?
- Answer :
- Receptor Binding Assays : Use radioligand displacement studies (e.g., NMDA or σ receptors) to evaluate affinity .
- Cell Viability Assays : Test cytotoxicity in HEK-293 or SH-SY5Y cell lines using MTT assays .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced selectivity?
- Answer :
- Quantum Chemical Calculations : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to predict electronic properties and reactive sites .
- Molecular Docking : Simulate interactions with target receptors (e.g., PCP-binding sites) using AutoDock Vina or Schrödinger Suite .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine position) with biological activity using partial least squares (PLS) regression .
Q. What strategies resolve contradictions in pharmacokinetic data across species (e.g., rats vs. primates)?
- Answer :
- Interspecies Scaling : Apply allometric equations (e.g., ) to adjust clearance (CL) and volume of distribution (Vd) .
- Metabolite Profiling : Compare hepatic microsomal metabolism across species via LC-MS/MS to identify species-specific pathways .
- Mechanistic Modeling : Use PBPK models (e.g., GastroPlus) to simulate absorption/distribution differences .
Q. How should researchers address discrepancies in receptor affinity data reported by independent labs?
- Answer :
- Standardized Protocols : Validate assay conditions (e.g., buffer pH, temperature) and reference ligands (e.g., ketamine for NMDA receptors) .
- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (e.g., I² statistic) .
- Collaborative Replication : Share compound aliquots via academic consortia to minimize batch variability .
Methodological Considerations
Q. What experimental design principles optimize reaction yields for structurally related azetidine derivatives?
- Answer : Apply Design of Experiments (DoE):
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Factors : Temperature, solvent polarity, catalyst loading.
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Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions (Table 1) .
Table 1 : Example DoE for Azetidine Synthesis Optimization
Factor Low Level High Level Optimal Range Temperature (°C) 60 100 80–90 Solvent (DMF:H2O) 3:1 1:1 2:1 Catalyst (mol%) 5 15 10–12
Q. How can researchers mitigate hazards during large-scale synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
